N-CYCLOHEPTYL-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE
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Overview
Description
N-CYCLOHEPTYL-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a cycloheptyl group, a thiophene ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with an indole derivative to form the intermediate compound. This intermediate is further reacted with cycloheptylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
N-CYCLOHEPTYL-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-2-carbonyl chloride.
Indole derivatives: Such as indole-3-acetic acid and indole-3-carboxaldehyde.
Uniqueness
N-CYCLOHEPTYL-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of a cycloheptyl group, a thiophene ring, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cycloheptyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(23-16-8-3-1-2-4-9-16)15-24-14-18(17-10-5-6-11-19(17)24)22(26)20-12-7-13-27-20/h5-7,10-14,16H,1-4,8-9,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHHVWHCQXMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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